Macrospegatrine
Description
Macrospegatrine (CAS: 113728-54-4) is a bisindole alkaloid with the molecular formula C₄₀H₄₆N₄O₃·Cl₂·3H₂O and a molecular weight of 322.9 g/mol (anhydrous form) . It was first isolated from the roots of Rauvolfia verticillata (Lour.) Baill. f. rubrocarpa H. T. Chang . Structurally, it features a double-skeleton framework with a polycyclic system, including indole and quinoline moieties, as confirmed by X-ray crystallography (orthorhombic crystal system, space group P2₁2₁2₁, unit cell parameters: a = 19.867 Å, b = 15.793 Å, c = 12.997 Å) . Its synthesis involves cyclic α-diketones and dimethyl β-ketoesters, highlighting its complex stereochemistry .
Properties
CAS No. |
113728-54-4 |
|---|---|
Molecular Formula |
C40H45N4O3+ |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
[(16Z)-16-ethylidene-14,24-dimethyl-3-methylidene-4,6-dioxa-11,30,39-triaza-14-azoniaundecacyclo[26.10.1.113,17.02,26.05,25.07,23.010,22.012,21.014,19.029,37.031,36]tetraconta-7(23),8,10(22),12(21),29(37),31,33,35-octaen-18-yl]methanol |
InChI |
InChI=1S/C40H45N4O3/c1-5-20-16-44(4)31-15-25-37-28(43-39(25)32(44)14-22(20)26(31)17-45)10-11-33-35(37)18(2)34-24-13-30-38-23(21-8-6-7-9-27(21)42-38)12-29(41-30)36(24)19(3)46-40(34)47-33/h5-11,18,22,24,26,29-32,34,36,40-43,45H,3,12-17H2,1-2,4H3/q+1/b20-5+ |
InChI Key |
PYPRVISVQWHLLM-DENHBWNVSA-N |
SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Isomeric SMILES |
C/C=C/1\C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Synonyms |
macrospegatrine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Macrospegatrine belongs to the bisindole alkaloid class, distinct from glycosides or saponins like the Macrostemonosides. Below is a comparative analysis of its structural, physical, and pharmacological properties against related compounds:
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Key Findings :
Structural Differences: this compound and Dispegatrine are bisindole alkaloids, whereas Macrostemonosides A and C are steroidal saponins with glycosidic linkages . The latter’s oxygen-rich structures (e.g., C₃₉H₆₂O₁₂) contrast with this compound’s nitrogen-dominant framework, influencing solubility and receptor interactions . this compound’s double-skeleton architecture distinguishes it from monocyclic alkaloids like Voacoline (mentioned in ) .
Pharmacological Activities: Macrostemonoside C exhibits cytotoxicity (IC₅₀ ~5 µM), likely due to its saponin-mediated membrane disruption .
Synthetic Pathways :
- This compound is synthesized from cyclic α-diketones and dimethyl β-ketoesters, a route distinct from the Pictet-Spengler reactions used for Accedinisine derivatives () .
These differences may impact formulation strategies for drug delivery.
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